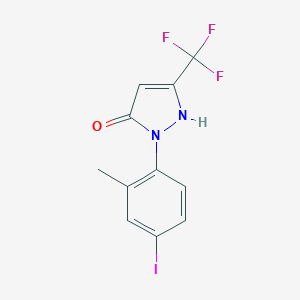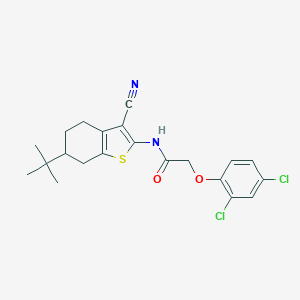![molecular formula C30H32N2O2S B301812 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301812.png)
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit neuroprotective effects against various neurotoxic agents, including beta-amyloid peptide and glutamate.
実験室実験の利点と制限
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of biological activities, which makes it a potential candidate for the development of new drugs. Another advantage is that it is relatively easy to synthesize and purify. One of the limitations is that it is not water-soluble, which makes it difficult to use in aqueous solutions. Another limitation is that it exhibits cytotoxicity at high concentrations, which limits its use in cell-based assays.
将来の方向性
There are several future directions for the research on 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is to investigate its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease. Another direction is to investigate its potential use as a drug for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to investigate its mechanism of action and to optimize its pharmacological properties.
合成法
The synthesis of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, ethyl 4-bromo-1-naphthoate, 2-ethylbenzaldehyde, and thiourea in the presence of a catalyst such as triethylamine. The reaction proceeds through a multistep process that involves the formation of several intermediates, including imines, enaminones, and thioamides. The final product is obtained by recrystallization of the crude product in a suitable solvent.
科学的研究の応用
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
特性
製品名 |
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C30H32N2O2S |
分子量 |
484.7 g/mol |
IUPAC名 |
(5E)-3-cyclohexyl-5-[(4-ethoxynaphthalen-1-yl)methylidene]-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H32N2O2S/c1-3-21-12-8-11-17-26(21)31-30-32(23-13-6-5-7-14-23)29(33)28(35-30)20-22-18-19-27(34-4-2)25-16-10-9-15-24(22)25/h8-12,15-20,23H,3-7,13-14H2,1-2H3/b28-20+,31-30? |
InChIキー |
ZFFGUDOEOHNKSC-AGRQLMOJSA-N |
異性体SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC=C(C4=CC=CC=C34)OCC)/S2)C5CCCCC5 |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5 |
正規SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)


![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
